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Abstract
Sacibertinib (formerly Hemay022) is an orally bioavailable, irreversible, dual tyrosine kinase

inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR, ErbB1) and human

epidermal growth factor receptor 2 (HER2, ErbB2). By covalently binding to these receptors,

sacibertinib effectively blocks downstream signaling pathways that are crucial for cell growth,

proliferation, and survival in certain cancer types. This technical guide provides a

comprehensive overview of the current understanding of sacibertinib, including its mechanism

of action, preclinical rationale (inferred from its target profile), and clinical data in its primary

investigational indication: estrogen receptor-positive (ER+) and HER2-positive (HER2+)

metastatic breast cancer. This document is intended to serve as a resource for researchers and

professionals in the field of oncology drug development.

Introduction
The ErbB family of receptor tyrosine kinases, particularly EGFR and HER2, are well-

established drivers of oncogenesis in a variety of solid tumors.[1] Overexpression or activating

mutations of these receptors lead to constitutive activation of downstream signaling cascades,

promoting uncontrolled cell division and resistance to apoptosis.[1] Sacibertinib is a next-

generation TKI designed to irreversibly inhibit both EGFR and HER2, offering a potential

therapeutic advantage in tumors dependent on these pathways.
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Mechanism of Action
Sacibertinib is a small molecule inhibitor that covalently binds to the kinase domain of both

EGFR and HER2.[1] This irreversible binding prevents ATP from accessing the active site,

thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream

signaling pathways. The primary pathways implicated in EGFR and HER2 signaling are the

RAS/RAF/MEK/ERK (MAPK) pathway, which is predominantly involved in cell proliferation, and

the PI3K/AKT/mTOR pathway, a critical regulator of cell survival and growth. By blocking these

pathways, sacibertinib is designed to induce cell death and inhibit tumor growth in cancers

that overexpress or have activating mutations in EGFR and/or HER2.[1]

Signaling Pathway Diagram
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Caption: EGFR/HER2 Signaling Pathway Inhibition by Sacibertinib.
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Potential Therapeutic Applications
The primary therapeutic application for sacibertinib currently under investigation is in

metastatic breast cancer.

ER+/HER2+ Metastatic Breast Cancer
Sacibertinib has been evaluated in a Phase Ib clinical trial (NCT03308201) in combination

with endocrine therapy for patients with ER+ and HER2+ metastatic breast cancer (MBC).[2][3]

The rationale for this combination is to simultaneously target two key drivers of tumor growth in

this patient population: the estrogen receptor and the HER2 receptor.

Clinical Data
The following data is from the Phase Ib dose-escalation and expansion study of sacibertinib in

combination with endocrine therapies (exemestane, letrozole, or fulvestrant) in patients with

ER+/HER2+ MBC.[2][3]

Efficacy in ER+/HER2+ Metastatic Breast Cancer
A total of 55 patients were enrolled in the safety analysis, with 51 patients evaluable for

efficacy.[2] The study found that daily doses of 400 mg and 500 mg of sacibertinib showed

greater efficacy.[3]

Efficacy Endpoint Overall (All Doses)
400 mg
Sacibertinib +
Exemestane (N=18)

500 mg
Sacibertinib +
Exemestane (N=12)

Objective Response

Rate (ORR)
17.6% - 42.9% 38.9% (7/18) 25.0% (3/12)

Clinical Benefit Rate

(CBR)
42.3% - 69.7% 66.7% (12/18) 50.0% (6/12)

Disease Control Rate

(DCR)
63.0% - 86.8% 72.2% (13/18) 100.0% (12/12)

Median Progression-

Free Survival (PFS)

9.0 months (95% CI,

5.5–11.0)
8.9 months 9.0 months
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Data sourced from conference abstracts of the NCT03308201 study.[2][3][4]

Safety and Tolerability
Sacibertinib in combination with endocrine therapy was generally well-tolerated.[2] Most

treatment-emergent adverse events (TEAEs) were grade 1-2.[2]

Adverse Event (Grade ≥3) Frequency

Diarrhea 9.1%

Leukopenia 5.5%

Neutropenia 3.6%

Abnormal Liver Function (Grade 4) 1.8%

Hydropericardium (Grade 4) 1.8%

Data sourced from conference abstracts of the NCT03308201 study.[3][4]

Experimental Protocols
Detailed experimental protocols for sacibertinib are not publicly available. The following are

representative protocols based on the nature of the compound and the clinical trial design.

Representative In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of sacibertinib
against EGFR and HER2 kinases.

Methodology:

Recombinant human EGFR and HER2 kinase domains are used.

A kinase assay buffer containing ATP and a suitable substrate peptide is prepared.

Sacibertinib is serially diluted to a range of concentrations.

The kinase, substrate, ATP, and sacibertinib are incubated together in a microplate.
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The reaction is stopped, and the amount of phosphorylated substrate is quantified using a

suitable detection method (e.g., fluorescence resonance energy transfer or luminescence).

The percentage of kinase activity inhibition is calculated for each concentration of

sacibertinib relative to a vehicle control.

The IC50 value is determined by fitting the data to a dose-response curve.

Phase Ib Clinical Trial Protocol (NCT03308201) -
Generalized Workflow
Objective: To assess the safety, tolerability, and preliminary efficacy of sacibertinib in

combination with endocrine therapy in patients with ER+/HER2+ MBC.
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Patient Screening
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Caption: Generalized workflow for the Phase Ib clinical trial of sacibertinib.
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Key Inclusion Criteria:

Histologically confirmed breast cancer.

Metastatic or relapsed disease not amenable to curative treatment.

ECOG performance status of 0-1.

Adequate organ function (bone marrow, liver, and kidney).

Signed informed consent.

Future Directions
The favorable safety profile and antitumor activity observed in the Phase Ib study of

sacibertinib in combination with endocrine therapy support further investigation in randomized

clinical trials for ER+/HER2+ metastatic breast cancer.[3] Future research may also explore the

potential of sacibertinib in other HER2- or EGFR-driven malignancies, such as non-small cell

lung cancer or gastric cancer, although no clinical data is currently available in these

indications.

Conclusion
Sacibertinib is a promising dual inhibitor of EGFR and HER2 with demonstrated clinical

activity and a manageable safety profile in combination with endocrine therapy for ER+/HER2+

metastatic breast cancer. As a targeted therapy, it represents a potentially valuable addition to

the treatment landscape for this patient population. Further clinical development is warranted to

fully elucidate its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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